molecular formula C24H25ClN2O3 B10866547 methyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate

methyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate

Cat. No.: B10866547
M. Wt: 424.9 g/mol
InChI Key: VLHOWNFSBZMAEG-UHFFFAOYSA-N
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Description

Methyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a dibenzo[b,e][1,4]diazepine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization with a diketone to form the dibenzo[b,e][1,4]diazepine core. The final step involves esterification with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Purification steps such as recrystallization and chromatography are also scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects.

Comparison with Similar Compounds

Methyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate can be compared with other dibenzo[b,e][1,4]diazepine derivatives, such as:

    Chlordiazepoxide: Known for its anxiolytic properties.

    Diazepam: Widely used as an anxiolytic and muscle relaxant.

    Clozapine: An antipsychotic used in the treatment of schizophrenia.

The uniqueness of this compound lies in its specific structural features and the presence of the chlorophenyl group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H25ClN2O3

Molecular Weight

424.9 g/mol

IUPAC Name

methyl 2-[6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetate

InChI

InChI=1S/C24H25ClN2O3/c1-24(2)12-18-22(20(28)13-24)23(15-8-10-16(25)11-9-15)27(14-21(29)30-3)19-7-5-4-6-17(19)26-18/h4-11,23,26H,12-14H2,1-3H3

InChI Key

VLHOWNFSBZMAEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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